molecular formula C6H8O2 B2470479 2-Cyclopropylidenepropanoic acid CAS No. 488800-30-2

2-Cyclopropylidenepropanoic acid

Cat. No. B2470479
CAS RN: 488800-30-2
M. Wt: 112.128
InChI Key: MJIQLBQAVHNPLE-UHFFFAOYSA-N
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Description

2-Cyclopropylidenepropanoic acid is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms, eight hydrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h2-3H2,1H3,(H,7,8) .

Scientific Research Applications

Peptidomimetic Synthesis

2-Cyclopropylidenepropanoic acid and its derivatives are used in the synthesis of peptidomimetics. For instance, 2-cyclopropyl- and 2-hydroxymethyl-4-hydroxy-β3-homoproline were synthesized through a sequence involving 1,3-dipolar cycloaddition. These amino acids serve as building blocks in peptidomimetic synthesis, as demonstrated by the construction of mixed α/β/α tripeptides, showcasing the acid's significance in advancing synthetic methods for biological applications (Cordero et al., 2013).

Chemical Transformations and Synthesis

The acid is involved in various chemical transformations. For example, it undergoes solvent-controlled, tunable hydrosulfonylation, producing β- or γ-addition products. This reaction exhibits good to excellent yields and high selectivities, indicating the compound's potential in chemical synthesis and its role in creating various chemical structures (Miao et al., 2016).

Biological Activity and Cyclopropanation

Cyclopropane rings, often found in the structure of this compound derivatives, are crucial in biological systems. For instance, the cyclopropane ring is used to restrict the conformation of biologically active compounds, enhancing activity and probing bioactive conformations. This is evidenced by the synthesis of conformationally restricted analogues of histamine, highlighting the compound's importance in medicinal chemistry (Kazuta et al., 2002).

Catalysis and Reaction Mechanism Insights

The compound is instrumental in studying reaction mechanisms, like cyclopropanation reactions involving olefins. These studies contribute to understanding bond formation, enzyme mechanisms, and the synthesis of cyclopropanes with enantioselectivity. This research is foundational for developing new methods and understanding chemical processes at a fundamental level (Lebel et al., 2003).

Safety and Hazards

The safety data sheet for 2-Cyclopropylidenepropanoic acid indicates that it may be dangerous. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause skin corrosion/irritation and serious eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-cyclopropylidenepropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIQLBQAVHNPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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